molecular formula C12H14O3 B8505391 2,4-Dimethylphenacyl acetate

2,4-Dimethylphenacyl acetate

Cat. No.: B8505391
M. Wt: 206.24 g/mol
InChI Key: GOZMEEODIUFXID-UHFFFAOYSA-N
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Description

2,4-Dimethylphenacyl acetate (CAS: Not explicitly listed in evidence, but structurally related to compounds in and ) is an aromatic ester derived from phenacyl alcohol (benzoyl methyl group) substituted with methyl groups at the 2- and 4-positions of the benzene ring, esterified with acetic acid. These compounds belong to the aromatic alkyl alcohol simple acid ester (AAASAE) group, characterized by esterification of aromatic alcohols with short-chain carboxylic acids (e.g., acetate) .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

[2-(2,4-dimethylphenyl)-2-oxoethyl] acetate

InChI

InChI=1S/C12H14O3/c1-8-4-5-11(9(2)6-8)12(14)7-15-10(3)13/h4-6H,7H2,1-3H3

InChI Key

GOZMEEODIUFXID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)COC(=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,4-dimethylphenacyl acetate analogs with structurally related esters:

Compound Molecular Formula Molecular Weight Substituents Functional Groups Key Applications Safety Profile
2,4-Dimethylbenzyl acetate () C₁₁H₁₄O₂ 178.23 g/mol 2,4-dimethylbenzyl Ester (Acetate) Fragrance ingredient Low acute toxicity; mild skin irritation
[3-(2,4-Dimethoxybenzoyl)phenyl] acetate () C₁₇H₁₆O₅ 300.30 g/mol 2,4-dimethoxybenzoyl Ester (Acetate), Benzoyl Organic synthesis Limited data; requires further toxicological study
2,4-Hexadienyl acetate () C₈H₁₂O₂ 140.18 g/mol Hexadienyl Ester (Acetate) Flavoring agent Low toxicity predicted; used in food industry
Thymoxamine acetate () C₁₆H₂₃NO₄ 293.36 g/mol Dimethylaminoethoxy, isopropyl Ester (Acetate), Ether Pharmaceutical (vasodilator) Well-characterized; non-irritating in clinical use

Physicochemical Properties

  • Solubility : 2,4-Dimethylbenzyl acetate () is lipophilic due to its aromatic and methyl groups, typical of fragrance esters. In contrast, 2,4-hexadienyl acetate () is more volatile and water-insoluble, aligning with its use in flavoring .
  • Synthesis: Analogous to 2,4-dichlorophenoxy acetate (), 2,4-dimethylphenacyl acetate can be synthesized via acid-catalyzed esterification. [3-(2,4-Dimethoxybenzoyl)phenyl] acetate () involves acylation reactions, confirmed by NMR and mass spectrometry .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,4-dimethylphenacyl acetate, and how do electron-donating substituents influence reaction efficiency?

  • Methodology : The synthesis typically involves refluxing 2,4-dimethylphenol derivatives with acetic anhydride or acetyl chloride in the presence of a strong base (e.g., NaOH) to deprotonate the phenolic hydroxyl group. Electron-donating methyl groups reduce the acidity of the phenol, necessitating harsher conditions (e.g., prolonged reflux or higher temperatures) to achieve esterification. Adjusting reaction stoichiometry and catalyst choice (e.g., sulfuric acid or zinc acetate) can optimize yields .
  • Data Consideration : Monitor reaction progress via TLC or HPLC, and confirm product purity using melting point analysis or GC-MS.

Q. How can researchers ensure accurate characterization of 2,4-dimethylphenacyl acetate derivatives?

  • Methodology : Combine spectroscopic techniques:

  • FT-IR : Identify ester carbonyl peaks (~1740 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹).
  • NMR : Use ¹H NMR to confirm methyl group multiplicity (δ 2.2–2.5 ppm for acetate methyl, δ 2.3 ppm for aromatic methyl) and ester linkage integration.
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns consistent with the ester structure .

Q. What are the critical parameters for recrystallization and purification of 2,4-dimethylphenacyl acetate?

  • Methodology : Recrystallize from ethanol or ethyl acetate, adjusting pH to 5–6 during filtration to avoid salt formation. Higher acidity or basicity reduces yields due to ester hydrolysis or side reactions. Slow cooling (1–2°C/min) enhances crystal purity .

Advanced Research Questions

Q. How do steric effects from the 2,4-dimethyl groups influence the compound’s reactivity in nucleophilic substitution or hydrolysis?

  • Mechanistic Insight : The ortho-methyl group creates steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., using UV-Vis or conductometry) reveal slower hydrolysis rates compared to unsubstituted phenacyl esters. Computational modeling (DFT) can quantify steric and electronic contributions .
  • Contradiction Resolution : Conflicting hydrolysis data may arise from solvent polarity or catalyst choice. Use controlled experiments with standardized conditions (e.g., aqueous ethanol vs. DMSO) to isolate steric effects .

Q. What spectroscopic or computational methods best elucidate the coordination chemistry of 2,4-dimethylphenacyl acetate in catalytic systems?

  • Methodology :

  • FT-IR/Raman : Detect shifts in carbonyl stretching frequencies (e.g., ~1700→1650 cm⁻¹) upon coordination with metal catalysts like zinc acetate, indicating activation of the ester group.
  • X-ray Crystallography : Resolve bond length changes in the ester moiety when complexed with transition metals.
  • DFT Calculations : Model electron density redistribution in the ester group during catalysis .

Q. How can researchers resolve discrepancies in reported toxicity or environmental persistence data for 2,4-dimethylphenacyl acetate?

  • Data Analysis :

  • Compare test systems: In vitro assays (e.g., liver microsomes) may underestimate metabolic stability vs. in vivo models.
  • Use standardized OECD guidelines for biodegradation studies to reconcile conflicting persistence data.
  • Reference structurally similar compounds (e.g., 4-methylphenyl acetate) for toxicity extrapolation when direct data is limited .

Methodological Challenges & Solutions

Q. What strategies improve solubility of 2,4-dimethylphenacyl acetate in aqueous media for biological studies?

  • Approach :

  • Co-solvents : Use DMSO or cyclodextrin inclusion complexes.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability.
  • Derivatization : Introduce polar groups (e.g., sulfonate) via post-synthetic modification .

Q. How can researchers validate synthetic pathways while minimizing hazardous intermediates?

  • Risk Mitigation :

  • Replace traditional acid catalysts (e.g., H₂SO₄) with immobilized enzymes or ionic liquids to reduce waste.
  • Use green chemistry metrics (e.g., E-factor) to assess environmental impact.
  • Monitor side reactions (e.g., dimerization) via inline FT-IR or Raman spectroscopy .

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